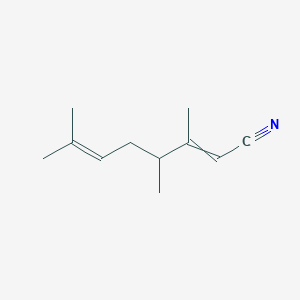
3,4,7-Trimethylocta-2,6-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7-Trimethylocta-2,6-dienenitrile is an organic compound with the molecular formula C11H17N It is a nitrile derivative characterized by the presence of three methyl groups and two double bonds in its octa-2,6-diene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Trimethylocta-2,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a nitrile compound with a suitable alkyl halide in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Catalyst/Base: Strong bases such as sodium hydride or potassium tert-butoxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7-Trimethylocta-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives like carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Functionalized derivatives with various substituents replacing the nitrile group.
Applications De Recherche Scientifique
3,4,7-Trimethylocta-2,6-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4,7-Trimethylocta-2,6-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethylocta-2,6-dienenitrile
- 3,4,7-Trimethylocta-2,6-dienal
- 3,4,7-Trimethylocta-2,6-dienol
Uniqueness
3,4,7-Trimethylocta-2,6-dienenitrile is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60220-68-0 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3,4,7-trimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10H,6H2,1-4H3 |
Clé InChI |
GGXOSZMFWYQZDB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)C(=CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


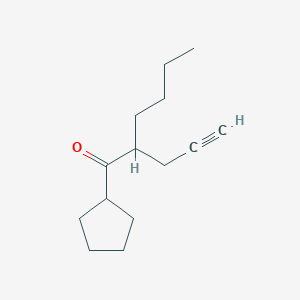
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
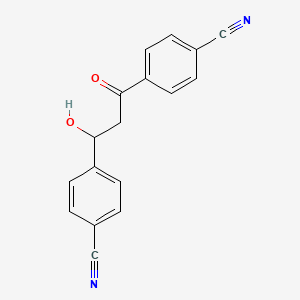
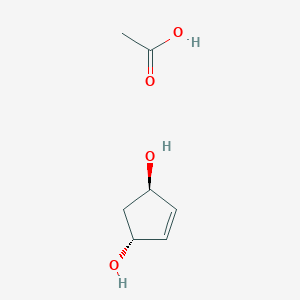

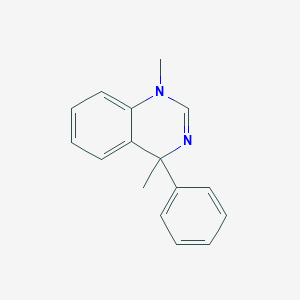
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)

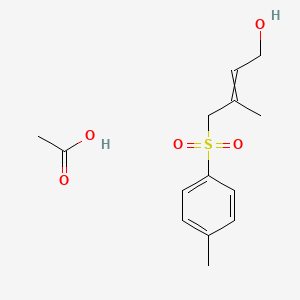
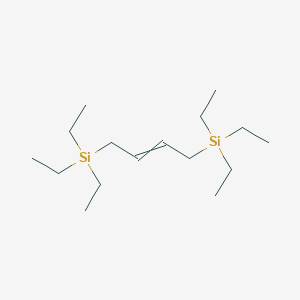
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
